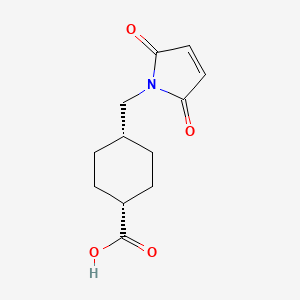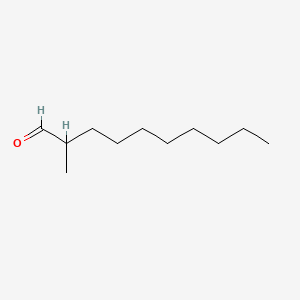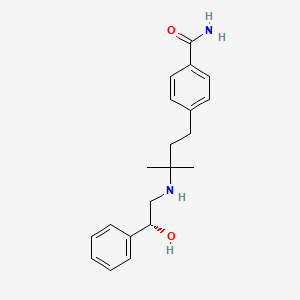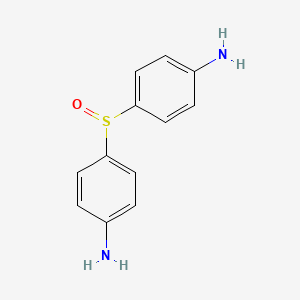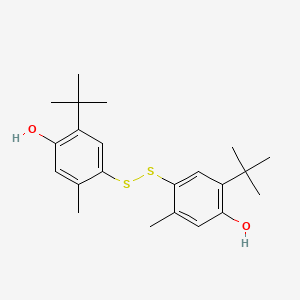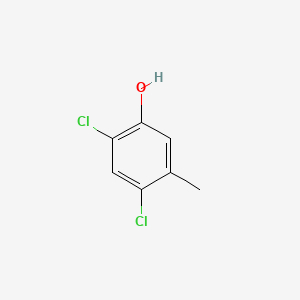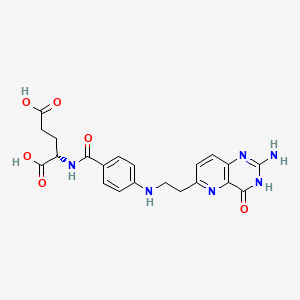
8-Deazahomofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
8-Deazahomofolic acid and its derivatives have been synthesized and evaluated for their potential to inhibit key enzymes like thymidylate synthase (TS) and other folate-related enzymes. Studies indicate modest growth inhibition in various cells, including Streptococcus faecium, Lactobacillus casei, and L1210 cells in culture. These compounds have shown weak inhibition of thymidylate synthase, dihydrofolate reductase, glycinamide-ribonucleotide transformylase, and aminoimidazolecarboxamide ribonucleotide transformylase (Degraw et al., 1988).
Antitumor Activity
Research on derivatives of 8-Deazahomofolic acid, such as the synthesis of N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid, has shown significant antitumor activity. These compounds have been effective in inhibiting the growth of folate-dependent bacteria and demonstrated activity against lymphoid leukemia in mice (Temple et al., 1981).
Fluorescence in Enzymology
The 8-azapurines, including 8-Deazahomofolic acid, are a unique class of compounds known for their pH-dependent fluorescence properties. This quality has led to their use as fluorescent probes in enzymology, aiding in the study of purine metabolism, RNA editing, and other biochemical processes (Wierzchowski et al., 2014).
Cancer Migration and Invasion Inhibition
Studies on the inhibition of cancer migration and invasion have observed that compounds like 8-hydroxyoctanoic acid, derived from the peroxidation of certain acids in the presence of overexpressed cyclooxygenase, have the potential to inhibit cancer cell migration and invasion. This approach targets the common phenomenon of COX-2 overexpression in cancers (Yang et al., 2017).
Redox Reactions and Biocatalysis
5-Deazaflavin cofactors, structurally similar to 8-Deazahomofolic acid, are known for their unique electrochemical and photochemical properties. They play essential roles in redox reactions in microorganisms and have applications in industrial biocatalysis, methane mitigation, and bioremediation (Greening et al., 2016).
Synthetic Pathways and Pharmaceutical Research
The development of simplified synthetic pathways for compounds like 8-Carboxyethyl-7-deazaguanine, structurally related to 8-Deazahomofolic acid, has been crucial in medicinal research, including the synthesis of functionalized heterocycles for various applications (Pruet & Kevlishvili, 2017).
Eigenschaften
CAS-Nummer |
111113-73-6 |
|---|---|
Produktname |
8-Deazahomofolic acid |
Molekularformel |
C21H22N6O6 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-6,15,23H,7-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t15-/m0/s1 |
InChI-Schlüssel |
NHMPJFQQAWJNNS-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)N=C(NC3=O)N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=NC3=C(C=C2)NC(=NC3=O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
8-Deazahomofolic acid; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



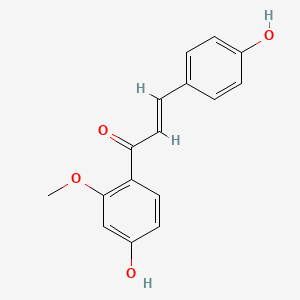
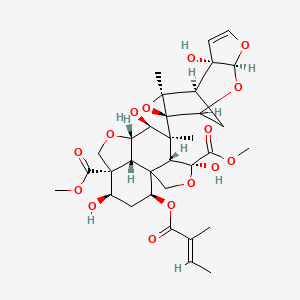
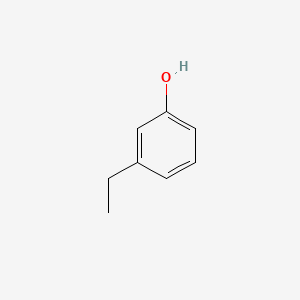
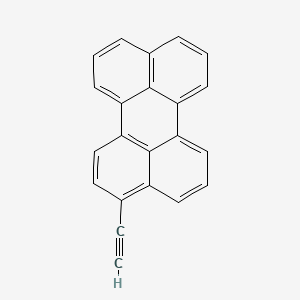
![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)

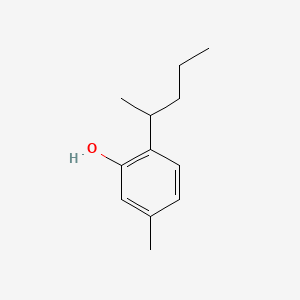
![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
